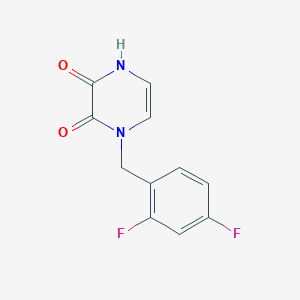
1-(2,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Vue d'ensemble
Description
“1-(2,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione” is a complex organic compound. The “2,4-Difluorobenzyl” part refers to a benzyl group (a phenyl ring attached to a CH2 group) with fluorine atoms attached to the 2nd and 4th carbons of the phenyl ring . The “1,4-dihydropyrazine-2,3-dione” part suggests a pyrazine (a six-membered ring with two nitrogen atoms) with additional functional groups .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Recent studies have focused on the synthesis of novel compounds related to 1-(2,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione. For instance, Xu et al. (2012) reported the isolation of a new bromophenol C-N coupled with diketopiperazine from the marine red alga Symphyocladia latiuscula, highlighting the diverse natural sources and structural elucidation techniques for similar compounds (Xiuli Xu et al., 2012). Additionally, the synthesis of monoalkylated 1,2-diones using a steric approach control has been developed, showcasing efficient methods for modifying the dihydropyrazine ring for potential applications (D. Gopal et al., 1998).
Reactivity and Applications
The reactivity of 1,4-dihydropyrazine derivatives has been a subject of interest for developing novel synthetic routes and understanding their chemical behavior. For example, Brook et al. (1992) synthesized a green-colored 1,4-dihydropyrazine derivative demonstrating solvatochromism, indicating potential applications in materials science due to its unique optical properties (D. J. Brook et al., 1992). Furthermore, the study of oxidative processes involving stable 1,4-dihydropyrazines has provided insights into their potential uses in organic synthesis and the development of new chemical reactions (D. J. Brook et al., 1997).
Bioactive Compounds and Catalysis
Research has also explored the bioactivity of compounds structurally related to this compound. Sobolevskaya et al. (2008) isolated a new cyclic dipeptide from the actinobacterium Streptomyces sp. GW 33/1593, demonstrating cytotoxic activity against sea urchin embryos, which underscores the potential biomedical applications of these compounds (M. P. Sobolevskaya et al., 2008). Moreover, the use of theophylline as a catalyst for synthesizing phenazine derivatives reveals the role of 1,4-dihydropyrazine structures in facilitating green chemistry approaches in organic synthesis (Afshin Yazdani-Elah-Abadi et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-8-2-1-7(9(13)5-8)6-15-4-3-14-10(16)11(15)17/h1-5H,6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBOUUGSDHDIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-(3-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478513.png)
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1478514.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1478515.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478516.png)
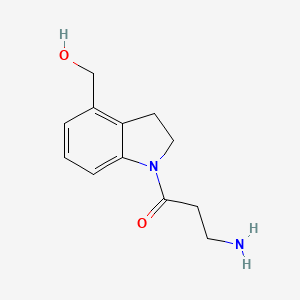
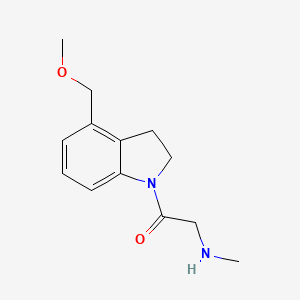
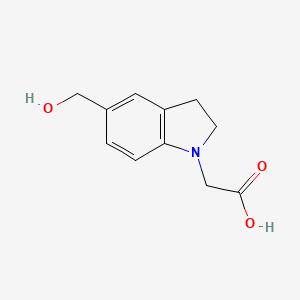

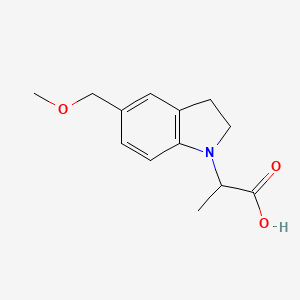
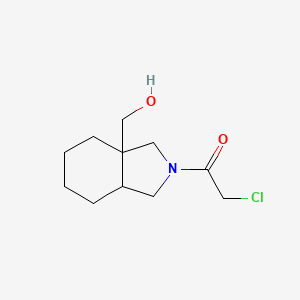

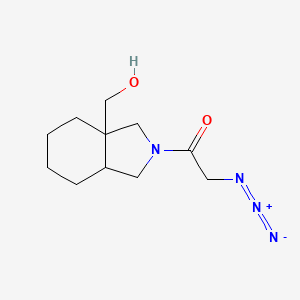
![(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478533.png)
